molecular formula C25H30ClN3O2 B11407928 N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

Cat. No.: B11407928
M. Wt: 440.0 g/mol
InChI Key: PDVPAADQFOJKLB-UHFFFAOYSA-N
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Description

N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole core, a chlorophenoxypropyl group, and a cyclohexanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Chlorophenoxypropyl Group: This step involves the nucleophilic substitution reaction between the benzodiazole and 3-(2-chlorophenoxy)propyl halide in the presence of a base such as potassium carbonate.

    Formation of the Cyclohexanecarboxamide Moiety: This can be done by reacting the intermediate product with cyclohexanecarboxylic acid chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzodiazole derivatives.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-{1-[3-(2-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets. The benzodiazole core is known to interact with GABA receptors, potentially modulating their activity. The chlorophenoxypropyl group may enhance the compound’s ability to cross biological membranes, increasing its bioavailability. The cyclohexanecarboxamide moiety could contribute to the compound’s overall stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzodiazole Derivatives: Compounds like diazepam and clonazepam, which also contain the benzodiazole core.

    Chlorophenoxy Compounds: Herbicides such as 2,4-D, which contain the chlorophenoxy group.

    Cyclohexanecarboxamide Derivatives: Compounds like gabapentin, which feature the cyclohexanecarboxamide moiety.

Properties

Molecular Formula

C25H30ClN3O2

Molecular Weight

440.0 g/mol

IUPAC Name

N-[2-[1-[3-(2-chlorophenoxy)propyl]benzimidazol-2-yl]ethyl]cyclohexanecarboxamide

InChI

InChI=1S/C25H30ClN3O2/c26-20-11-4-7-14-23(20)31-18-8-17-29-22-13-6-5-12-21(22)28-24(29)15-16-27-25(30)19-9-2-1-3-10-19/h4-7,11-14,19H,1-3,8-10,15-18H2,(H,27,30)

InChI Key

PDVPAADQFOJKLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCCOC4=CC=CC=C4Cl

Origin of Product

United States

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